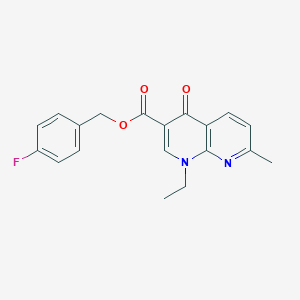![molecular formula C20H20O3 B5852379 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DMBX, is a synthetic compound that belongs to the class of flavonoids. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it has been proposed that 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one exerts its biological effects by modulating various signaling pathways. For example, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. Furthermore, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is that it is a synthetic compound, which allows for easy reproducibility and scalability. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is that its mechanism of action is not fully understood, which makes it challenging to design targeted experiments.
Orientations Futures
There are several future directions for the research on 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One of the directions is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it would be interesting to investigate the potential of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, it would be worthwhile to explore the potential of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one as a chemopreventive agent for various types of cancer.
Méthodes De Synthèse
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylbenzyl bromide with 4-hydroxy-2-methylacetophenone in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions, which include acetylation, cyclization, and demethylation, to yield the final product, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one.
Applications De Recherche Scientifique
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has demonstrated anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-6-14(3)16(7-12)11-22-17-8-13(2)9-18-20(17)15(4)10-19(21)23-18/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKABSFZRSMWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C(=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
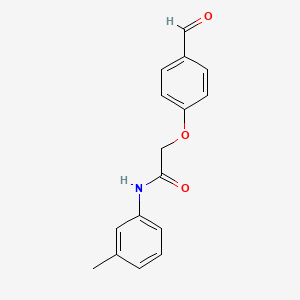
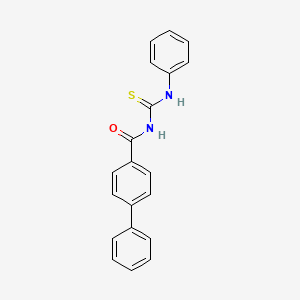

![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

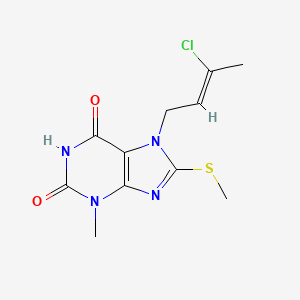
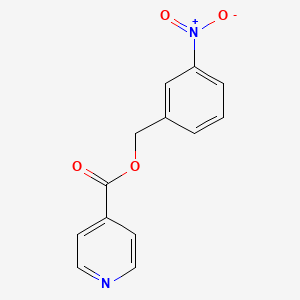
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
